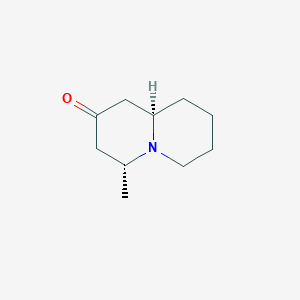
(4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one is a bicyclic organic compound that belongs to the class of quinolizidines. This compound is characterized by its unique structure, which includes a quinolizidine core with a methyl group at the 4th position and a ketone functional group at the 2nd position. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a substituted piperidine or a related bicyclic compound.
Cyclization: The precursor undergoes cyclization reactions to form the quinolizidine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to achieve selective hydrogenation of intermediates.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted quinolizidines.
Wissenschaftliche Forschungsanwendungen
(4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Quinolizidine Alkaloids: Such as sparteine and lupanine, which share the quinolizidine core structure.
Piperidine Derivatives: Compounds like piperine, which have a similar bicyclic structure but differ in functional groups.
Uniqueness: (4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
66835-10-7 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
(4R,9aR)-4-methyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
GDQCWCOVKFXWMP-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)CC2N1CCCC2 |
Kanonische SMILES |
CC1CC(=O)CC2N1CCCC2 |
Synonyme |
myrtine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















